Pemigatinib
Vue d'ensemble
Description
Le Pémigatinib, commercialisé sous le nom de marque Pemazyre, est un médicament anticancéreux utilisé principalement pour le traitement du cancer des voies biliaires (cholangiocarcinome). Il s'agit d'un inhibiteur oral sélectif, puissant et réversible du récepteur du facteur de croissance des fibroblastes (FGFR) 1 à 3 . Le Pémigatinib agit en bloquant le FGFR2 dans les cellules tumorales pour empêcher leur croissance et leur propagation .
Applications De Recherche Scientifique
Pemigatinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying FGFR inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Mécanisme D'action
Target of Action
Pemigatinib is a selective, potent, and reversible inhibitor of fibroblast growth factor receptors (FGFRs) 1–3 . FGFRs are receptor tyrosine kinases that activate signaling pathways in tumor cells . FGFR gene alterations have been observed in a wide variety of cancers, making them potential therapeutic targets .
Mode of Action
This compound works by inhibiting FGFRs, which in turn blocks the action of the abnormal protein that signals cancer cells to multiply . This inhibition helps stop or slow the spread of cancer cells . Specifically, it blocks the activity of abnormal FGFR2 proteins that signal cancer cells to divide . This keeps cancer cells from growing and may kill them .
Biochemical Pathways
The initiation of the FGFR signaling pathway requires the binding of its natural ligand . When FGFR signaling is deregulated, it can lead to the development of oncogenes and tumor-promoting physiological processes, such as cancer cell proliferation, enhanced angiogenesis, and evasion of cell death . This compound’s inhibition of FGFRs disrupts these pathways, thereby inhibiting tumor growth .
Pharmacokinetics
This compound is rapidly absorbed with a geometric mean elimination half-life of 11.3 hours . The geometric mean values of maximum serum concentration and area under the plasma concentration–time curve from 0 to 24 hours at steady state were 215.1 nmol/L and 2636.9 h·nmol/L, respectively . The mean clearance adjusted by bioavailability at steady state was low (11.8 L/h), and the apparent oral volume of distribution was moderate (170.5 L) .
Result of Action
This compound exposure triggers distinct signaling pathways and reduces the proliferative ability of all cancer cells, inducing G1 phase cell cycle arrest and strong intracellular stress resulting in ROS production, senescence, and apoptosis . It also causes the upregulation of microRNAs with tumor suppressor functions, along with the downregulation of validated protein targets with oncogenic roles .
Action Environment
Therefore, the environment, specifically the pH, can influence the action, efficacy, and stability of this compound . Additionally, concomitant use of this compound with strong or moderate CYP3A4 inducers should be avoided .
Analyse Biochimique
Biochemical Properties
Pemigatinib interacts with fibroblast growth factor receptors (FGFRs) 1–3, inhibiting their activity . The extensive network of hydrogen bonds and van der Waals contacts found in the FGFR1-Pemigatinib binding mode accounts for its high potency .
Cellular Effects
This compound influences cell function by inhibiting FGFRs, which regulate cell migration, proliferation, and cell differentiation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FGFRs and inhibiting their activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over the course of a single-arm, phase 2 study, patients with pretreated, advanced CCA who received this compound once daily had an objective response; nearly half had stable disease . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . It interacts with FGFRs, which can lead to effects on metabolic flux or metabolite levels .
Transport and Distribution
Current studies focus on its interactions with FGFRs and the effects on its localization or accumulation .
Subcellular Localization
Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Pémigatinib est synthétisé par un processus en plusieurs étapes impliquant diverses réactions chimiques. Les conditions de réaction incluent souvent l'utilisation de solvants, de catalyseurs et de paramètres spécifiques de température et de pression pour assurer les transformations chimiques souhaitées .
Méthodes de production industrielle
La production industrielle de Pémigatinib implique une mise à l'échelle de la synthèse en laboratoire à une échelle plus importante tout en maintenant la pureté et le rendement du composé. Ce processus nécessite l'optimisation des conditions de réaction, des techniques de purification et des mesures de contrôle de qualité pour garantir que le produit final répond aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
Le Pémigatinib subit diverses réactions chimiques, notamment :
Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions du Pémigatinib comprennent :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés déshydroxylés .
Applications de recherche scientifique
Le Pémigatinib a un large éventail d'applications de recherche scientifique, notamment :
Chimie : utilisé comme composé modèle pour étudier les inhibiteurs de FGFR et leurs propriétés chimiques.
Biologie : étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel en tant qu'agent thérapeutique.
Mécanisme d'action
Le Pémigatinib exerce ses effets en inhibant l'activité de FGFR1, FGFR2 et FGFR3. Ces récepteurs sont impliqués dans les voies de signalisation cellulaire qui régulent la prolifération, la survie et la migration cellulaires . En bloquant ces récepteurs, le Pémigatinib empêche la croissance et la propagation des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent les voies RAS-MAPK, PI3K-AKT, STAT et PLCγ .
Comparaison Avec Des Composés Similaires
Le Pémigatinib est comparé à d'autres inhibiteurs de FGFR tels que :
Futibatinib : un autre inhibiteur de FGFR utilisé dans le traitement du cholangiocarcinome.
Erdafitinib : un inhibiteur de FGFR utilisé pour le traitement du carcinome urothélial.
Infigratinib : un inhibiteur de FGFR utilisé pour le traitement du cholangiocarcinome.
Le Pémigatinib est unique par sa sélectivité et sa puissance pour les FGFR1 à 3, ce qui en fait une thérapie ciblée précieuse pour les patients atteints de fusions ou de réarrangements FGFR2 .
Activité Biologique
Pemigatinib (INCB054828) is a selective inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3, primarily developed for the treatment of cholangiocarcinoma and other solid tumors with FGFR alterations. This compound has gained attention due to its potent biological activity against various FGFR mutations and its potential applications in precision medicine.
This compound operates by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. The structural analysis reveals that this compound forms extensive hydrogen bonds and van der Waals interactions, contributing to its high potency. Notably, it maintains significant activity against specific gatekeeper mutations, such as FGFR2 V564I, while showing reduced efficacy against others like FGFR4 and certain Val-to-Met/Phe mutations .
Binding Characteristics
The binding of this compound to FGFR1 has been characterized through crystallography, revealing:
- IC50 Values :
- FGFR1: 0.2 nM
- FGFR2: 1.2 nM
- FGFR3: 1.4 nM
- FGFR4: ~15 nM (75-fold less potent compared to FGFR1)
This specificity underlines this compound's potential as a targeted therapy for cancers driven by FGFR alterations .
Case Studies and Clinical Trials
This compound has been evaluated in several clinical studies, including the FIGHT-207 basket study, which assessed its efficacy across various tumor types with FGFR alterations. Key findings include:
- Response Rates :
- Objective response rates were observed in cholangiocarcinoma and bladder cancer.
- Notable responses were also recorded in patients with central nervous system tumors, pancreatic cancer (KRAS wild-type), and cervical cancer.
The study highlighted that certain activating mutations in the FGFR pathway could predict clinical benefit from this compound treatment. For instance, co-mutations in TP53 were associated with lack of response, whereas alterations in BAP1 correlated with improved outcomes .
Resistance Mechanisms
Research has identified mechanisms of resistance to this compound, including:
- Primary Resistance : Associated with baseline mutations in tumor suppressor genes like TP53.
- Acquired Resistance : Linked to gatekeeper mutations in the FGFR pathway.
Serial circulating tumor DNA (ctDNA) analysis has been instrumental in elucidating these resistance mechanisms, emphasizing the need for ongoing monitoring during treatment .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic properties indicate that it achieves effective target inhibition at low oral doses. Preclinical studies demonstrated that it suppresses tumor growth in xenograft models harboring FGFR alterations. The combination of this compound with cisplatin showed enhanced efficacy compared to either agent alone, indicating a favorable safety profile that warrants further exploration .
Summary of Findings
The biological activity of this compound underscores its role as a promising therapeutic agent for cancers associated with FGFR dysregulation. Its selective inhibition of FGFR1-3, coupled with insights into resistance mechanisms and clinical efficacy across diverse tumor types, positions this compound as a critical player in targeted cancer therapy.
Feature | Details |
---|---|
Targeted Receptors | FGFR1, FGFR2, FGFR3 |
IC50 Values | FGFR1: 0.2 nM; FGFR2: 1.2 nM; FGFR3: 1.4 nM; FGFR4: ~15 nM |
Clinical Indications | Cholangiocarcinoma, bladder cancer, CNS tumors |
Resistance Mechanisms | TP53 co-mutations (primary), gatekeeper mutations (acquired) |
Combination Therapy Efficacy | Enhanced response with cisplatin |
Propriétés
IUPAC Name |
11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMJFOHIXMBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027955 | |
Record name | Pemigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy. | |
Record name | Pemigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1513857-77-6 | |
Record name | Pemigatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pemigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEMIGATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.